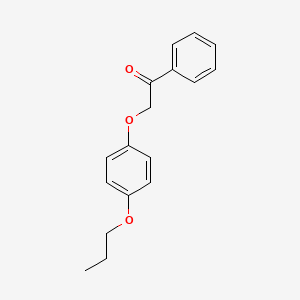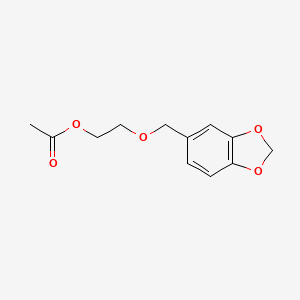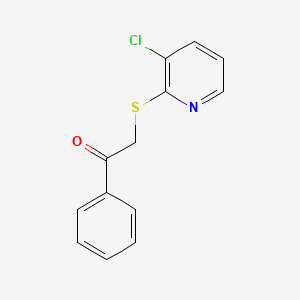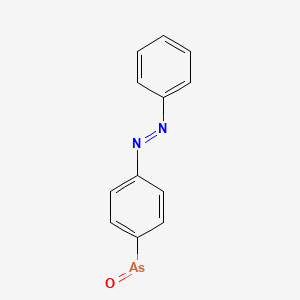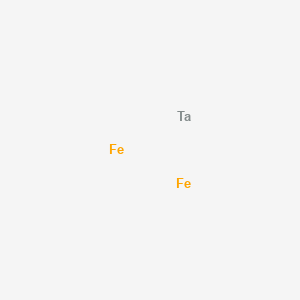
Iron;tantalum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron-tantalum is a compound formed by the combination of iron and tantalum. Tantalum is a transition metal known for its high melting point, corrosion resistance, and ability to form stable compounds . Iron, on the other hand, is a widely used metal known for its magnetic properties and role in biological systems . The combination of these two metals results in a compound with unique properties that are useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Iron-tantalum compounds can be synthesized using various methods. One common method involves the solvothermal-augmented calcination protocol. This method involves the use of a solvothermal process followed by calcination at high temperatures to form the desired compound . The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the formation of the desired phase and structure.
Industrial Production Methods: In industrial settings, iron-tantalum compounds are often produced using high-temperature methods. For example, the in situ casting-heat treatment reaction method can be used to produce micro-nano tantalum carbide ceramic particles at the interface between cast iron and tantalum . This method allows for the production of fine grains with controlled properties.
Chemical Reactions Analysis
Types of Reactions: Iron-tantalum compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, tantalum reacts with halogens to form tantalum (V) halides, such as tantalum (V) chloride (TaCl₅) and tantalum (V) bromide (TaBr₅) .
Common Reagents and Conditions: Common reagents used in the reactions of iron-tantalum compounds include halogens (e.g., chlorine, bromine) and acids (e.g., hydrofluoric acid). The reactions typically occur under specific conditions, such as elevated temperatures and controlled atmospheres .
Major Products Formed: The major products formed from the reactions of iron-tantalum compounds include tantalum halides, oxides, and carbides. For example, the reaction of tantalum with oxygen forms tantalum pentoxide (Ta₂O₅), a compound known for its high stability and resistance to corrosion .
Scientific Research Applications
Iron-tantalum compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for various reactions, including hydrogen evolution and oxidation processes . In biology and medicine, tantalum’s biocompatibility makes it suitable for use in medical implants and surgical devices . In industry, iron-tantalum compounds are used in high-temperature applications, such as aircraft engines and heat exchangers .
Mechanism of Action
The mechanism of action of iron-tantalum compounds involves their ability to form stable bonds and resist corrosion. Tantalum’s electron configuration and oxidation states contribute to its stability and resistance to chemical attack . In biological systems, iron plays a crucial role in oxygen transport and cellular oxidation mechanisms . The combination of these properties makes iron-tantalum compounds effective in various applications.
Comparison with Similar Compounds
Iron-tantalum compounds can be compared with other transition metal compounds, such as those containing titanium, zirconium, and niobium. These compounds share similar properties, such as high melting points and resistance to corrosion . iron-tantalum compounds are unique in their combination of magnetic properties (from iron) and corrosion resistance (from tantalum), making them suitable for specialized applications .
List of Similar Compounds:- Titanium-tantalum
- Zirconium-tantalum
- Niobium-tantalum
These compounds, like iron-tantalum, are used in high-temperature and corrosion-resistant applications, but each has its unique set of properties that make them suitable for specific uses.
Properties
CAS No. |
12023-37-9 |
|---|---|
Molecular Formula |
Fe2Ta |
Molecular Weight |
292.64 g/mol |
IUPAC Name |
iron;tantalum |
InChI |
InChI=1S/2Fe.Ta |
InChI Key |
KTEKUSLEKGOBBR-UHFFFAOYSA-N |
Canonical SMILES |
[Fe].[Fe].[Ta] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-[1-(2-methoxy-2-oxoethyl)-3,4-dihydronaphthalen-2-yl]propanoate](/img/structure/B14722683.png)
![1-[4-[(4-Acetyl-2-methoxyphenoxy)methoxy]-3-methoxyphenyl]ethanone](/img/structure/B14722687.png)

![2,8-Bis[(dimethylamino)methyl]cyclooctan-1-one;hydrochloride](/img/structure/B14722705.png)

![N-(2-methoxydibenzofuran-3-yl)-2-[[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide](/img/structure/B14722717.png)

